molecular formula C13H23N3O5S B7016792 N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

Cat. No.: B7016792
M. Wt: 333.41 g/mol
InChI Key: ABTAZTZFMWIZGY-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5S/c1-13(2,3)11-14-12(15-21-11)16-22(17,18)8-10(19-4)9-5-6-20-7-9/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAZTZFMWIZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)NS(=O)(=O)CC(C2CCOC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the appropriate amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, especially at the tert-butyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the oxadiazole ring may yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its sulfonamide group is known to be a pharmacophore in many biologically active compounds.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the oxadiazole ring may contribute to additional pharmacological activities.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group may mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxyethanesulfonamide
  • N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-(oxolan-3-yl)ethanesulfonamide
  • N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-2-yl)ethanesulfonamide

Uniqueness

The uniqueness of “N-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide” lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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